3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with an appropriate amine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives
Scientific Research Applications
3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(2-{4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 3-[(E)-(2-{2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 3-[(E)-(2-{2-[4-(benzyloxy)phenoxy]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate .
Uniqueness
What sets 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate apart from similar compounds is its specific structural features, which confer unique chemical and biological properties. The presence of the phenylimino group and the chloro substituent on the benzothiophene ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H14ClNO2S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
[3-(phenyliminomethyl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C22H14ClNO2S/c23-20-18-11-4-5-12-19(18)27-21(20)22(25)26-17-10-6-7-15(13-17)14-24-16-8-2-1-3-9-16/h1-14H |
InChI Key |
YAPKJJJAXCHDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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